SX-682 is an orally bioavailable, selective, and reversible antagonist of CXCR1 and CXCR2. [] This compound plays a crucial role in scientific research, particularly in oncology and immunology, for its ability to modulate the tumor microenvironment and influence immune responses. SX-682 inhibits the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, enhancing the efficacy of T cell-based immunotherapies. [] It's important to note that this report focuses solely on the scientific research applications of SX-682 and excludes information related to drug use, dosage, or potential side effects.
Mechanism of Action
SX-682 functions by selectively and allosterically binding to CXCR1 and CXCR2, inhibiting their activation by tumor-secreted chemokines. [] This binding prevents CXCR1/2-mediated signaling, leading to several downstream effects:
Reduced MDSC Recruitment: SX-682 inhibits the recruitment and migration of MDSCs and neutrophils to the tumor microenvironment (TME). [, ] This is primarily achieved by blocking the CXCR2 receptor, which is highly expressed on PMN-MDSCs. []
Enhanced T Cell Activity: By reducing the immunosuppressive environment created by MDSCs, SX-682 allows effector cells like NK cells and cytotoxic T lymphocytes (CTLs) to infiltrate the tumor and exert their anti-tumor effects. [] This is reflected in enhanced accumulation of endogenous or adoptively transferred T cells within the tumor. []
Improved Immunotherapy Response: SX-682 enhances the efficacy of various immunotherapies, including PD-axis immune checkpoint blockade and adoptive T cell transfer. [, ] This has been observed in preclinical models of various cancers, including breast, colon, and head and neck cancers. [, , ]
Applications
Enhancing Immunotherapy: SX-682 improves the efficacy of PD-1/PD-L1 checkpoint inhibitors and adoptive T cell therapies in various cancer models. [, , , ] This is attributed to its ability to suppress MDSC infiltration and enhance T cell activation within the TME.
Targeting KRAS-Mutant Cancers: Research suggests that SX-682 could be particularly effective in KRAS-mutant cancers. [, , ] Studies show that KRAS mutations can drive CXCR2 expression and MDSC recruitment, making SX-682 a promising therapeutic target in this context.
Overcoming Immunotherapy Resistance: Studies indicate that SX-682 can potentially overcome resistance to immunotherapies. [, ] By targeting the immunosuppressive TME, SX-682 may re-sensitize tumors to checkpoint inhibitors.
Modulating Tumor Microenvironment: Beyond its impact on MDSCs, SX-682 influences the overall tumor microenvironment. It has been shown to increase the infiltration of CXCL11-producing B1b cells, further contributing to enhanced CD8+ T cell activity. []
Investigating Myelodysplastic Syndromes (MDS): Clinical trials are underway to evaluate the potential of SX-682 in treating MDS. [, ] These trials aim to determine the safety and efficacy of SX-682 in patients with MDS, particularly those who have failed previous treatments.
Future Directions
Clinical Trials and Development: Continued clinical trials are essential to validate the safety and efficacy of SX-682 in human cancer patients. [, , ]
Combination Therapies: Exploring the synergistic potential of SX-682 with other immunotherapies, targeted therapies, or chemotherapy holds promise for developing more effective cancer treatments. [, ]
Biomarker Identification: Identifying predictive biomarkers will be crucial in selecting patients who are most likely to benefit from SX-682 treatment. [, ]
Related Compounds
CXCL3
Compound Description: CXCL3, also known as chemokine (C-X-C motif) ligand 3, is a chemokine that signals through the CXCR2 receptor [, ]. It plays a role in attracting and activating neutrophils. In the context of cancer, CXCL3 has been implicated in promoting tumor progression and immune suppression.
Relevance: CXCL3 is directly related to SX-682 because it acts as a ligand for the CXCR2 receptor, which SX-682 targets [, ]. Elevated CXCL3 levels, often driven by oncogenic signaling pathways like KRAS, contribute to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. SX-682, by inhibiting CXCR2, aims to block the effects of CXCL3-mediated MDSC recruitment and improve anti-tumor immunity.
CXCL1
Compound Description: CXCL1, also known as chemokine (C-X-C motif) ligand 1 or GRO-alpha, is another chemokine that signals through both CXCR1 and CXCR2 receptors []. Like CXCL3, it plays a role in neutrophil recruitment and activation.
Relevance: CXCL1's relevance to SX-682 stems from its ability to activate both CXCR1 and CXCR2, both of which are targets of SX-682 []. By inhibiting these receptors, SX-682 aims to disrupt the signaling pathways initiated by CXCL1, thereby reducing the recruitment of MDSCs to the tumor microenvironment and enhancing the effectiveness of immunotherapies.
CXCL5
Compound Description: CXCL5, also known as chemokine (C-X-C motif) ligand 5 or epithelial-derived neutrophil-activating peptide 78 (ENA-78), is a chemokine that primarily signals through the CXCR2 receptor []. It is involved in neutrophil activation and chemotaxis.
Relevance: Similar to CXCL1 and CXCL3, CXCL5 is relevant to SX-682 because it activates CXCR2, a key target of SX-682 []. By inhibiting CXCR2, SX-682 can potentially disrupt CXCL5-mediated signaling, reducing the infiltration of MDSCs into the tumor microenvironment and enhancing anti-tumor immune responses.
Nivolumab
Compound Description: Nivolumab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor []. It blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells to evade immune surveillance. This blockade enhances the anti-tumor activity of T cells.
Relevance: While not structurally related to SX-682, nivolumab holds significant relevance as it is being investigated in combination with SX-682 for the treatment of various cancers, including colorectal cancer []. The rationale behind this combination therapy is that SX-682's ability to reduce MDSC infiltration into the tumor microenvironment could synergize with nivolumab's immune checkpoint inhibition, leading to a more robust and effective anti-tumor response.
M7824
Compound Description: M7824 is a bifunctional fusion protein that combines a TGF-β receptor II (TGFβRII) "trap" with an anti-PD-L1 antibody []. This dual mechanism of action allows it to simultaneously block both TGF-β and PD-L1 signaling pathways, which are known to contribute to immune suppression in the tumor microenvironment.
Relevance: M7824 is relevant to SX-682 in the context of developing multimodal cancer immunotherapy approaches []. The combination of SX-682's ability to inhibit MDSC recruitment with M7824's dual blockade of TGF-β and PD-L1 pathways holds promise for enhancing anti-tumor immunity and improving treatment outcomes in various cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sulfisoxazole acetyl is a sulfonamide and a member of benzenes. Sulfisoxazole acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity. Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid. This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death. It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae. Sulfisoxazole Acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfisoxazole acetyl competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. See also: Sulfisoxazole (has active moiety); Erythromycin ethylsuccinate; sulfisoxazole acetyl (component of); Erythromycin estolate; sulfisoxazole acetyl (component of).
A water soluble alkyne dye for copper catalyzed Click Chemistry, an analog of Cy3® alkyne.
Sulfo-Cyanine3 is a fluorophore which is compatible with a wide range of fluorescent scanners, imagers, microscopes, and other instrumentation. It is a bright and photostable dye, which is also easily detected in gels by naked eye in low amounts (<1 nmol).
A water soluble dye with amino group, useful for the conjugation with electrophiles, and for enzymatic transamination labeling.
Sulfo-Cyanine3 is a sulfonated analog of Cy3, which is compatible with various fluorescence measuring equipment. The dye is highly photostable. It is also easily detectable by naked eye.
Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992) Sulfisoxazole is a sulfonamide antibacterial with an oxazole substituent. It has antibiotic activity against a wide range of gram-negative and gram-positive organisms. It has a role as an antibacterial drug and a drug allergen. It is a member of isoxazoles, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide. A short-acting sulfonamide antibacterial with activity against a wide range of gram- negative and gram-positive organisms. Sulfisoxazole is a Sulfonamide Antimicrobial. Sulfisoxazole is a broad-spectrum, short-acting sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfisoxazole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. See also: Sulfisoxazole Acetyl (is active moiety of); Phenazopyridine hydrochloride; sulfisoxazole (component of).
Water soluble sulfo-Cyanine3 dye, free unactivated monofunctional carboxylic acid. This reagent can be used as a reference fluorophore for Cy3® detection channel, as a control in experiments with other sulfo-Cyanine3 labeled products. Carboxylic acid can be also activated with carbodiimides.
Water soluble thiol-reactive yellow emitting fluorescent dye. Recommended for labeling of antibodies and other labile proteins in mild, purely aqueous conditions. The dye is water soluble and does not require use of organic co-solvent.